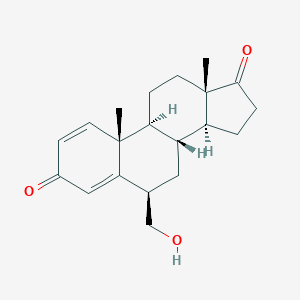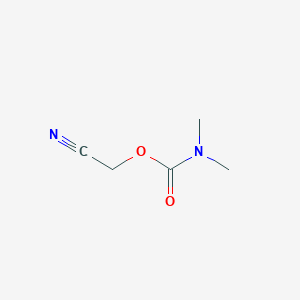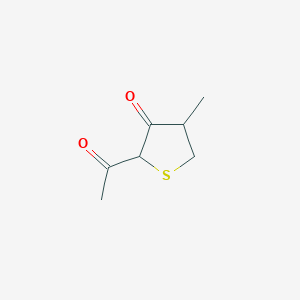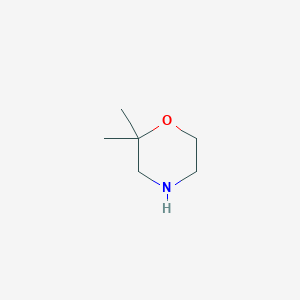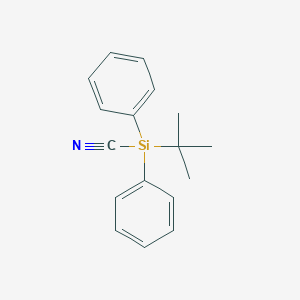
tert-Butyldiphenylsilyl cyanide
Übersicht
Beschreibung
Tert-Butyldiphenylsilyl cyanide is a silylating agent used in organic synthesis for the protection of hydroxyl groups and the formation of stable derivatives for various functional groups. It is a compound that combines the tert-butyl and diphenylsilyl groups, which are known for their stability and reactivity in different chemical environments.
Synthesis Analysis
The synthesis of tert-butyldiphenylsilyl cyanide and related compounds involves the use of tert-butyl groups and diphenylsilyl moieties. For instance, tert-butyldiphenylsilylcopper reacts with allene to form an allylsilane-vinylcopper intermediate, which can then be treated with alpha,beta-unsaturated ketones to yield oxoallylsilanes . Additionally, tert-butyl isocyanide can be used as a cyano source in the palladium-catalyzed cyanation of aryl iodides, providing a method to synthesize aryl nitriles without the use of toxic cyanides .
Molecular Structure Analysis
The molecular structure of tert-butyldiphenylsilyl cyanide derivatives is characterized by the presence of the bulky tert-butyl and diphenylsilyl groups. These groups influence the reactivity and stability of the compounds. For example, the structure of tert-butyl isocyanide has been calculated from microwave measurements, indicating a carbon-nitrogen triple bond distance consistent with other isocyanides .
Chemical Reactions Analysis
Tert-butyldiphenylsilyl cyanide derivatives exhibit a range of chemical reactivities. They can undergo intramolecular cyclizations when treated with Lewis acids, leading to unsaturated cyclopentanols . Tert-butyl isocyanide can insert into the carbon-sulfur bond of activated sulfides to give thioimidates, which can rearrange to N-vinylcarbamates . Additionally, tert-butyl isocyanide reacts with distonic radical cations, showing electrophilic and radical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldiphenylsilyl cyanide derivatives are influenced by the tert-butyl and diphenylsilyl groups. These derivatives are generally stable towards hydrolysis and can form volatile derivatives suitable for gas chromatography . The ethers of dimethyl-tert-butylsilyl are stable in water or alcohol bases and resistant to hydrogenolysis and mild chemical reduction . The tert-butyldimethylsilyl derivatives of amino acids can be analyzed by gas chromatography-mass spectrometry, indicating their suitability for quantitative analysis .
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis tert-Butyldiphenylsilyl cyanide (TBDPSCN) is utilized in chemical synthesis, notably in the addition to sterically hindered ketones. This process is facilitated under the catalysis of Lewis acids or bases, leading to good yields. This application demonstrates the utility of TBDPSCN in synthetic organic chemistry, especially in complex molecule construction (Golinski, Brock, & Watt, 1993).
Chemical Sensing TBDPSCN plays a role in the development of novel sensors. A study highlighted its use in a colorimetric and fluorescent sensor for the detection of fluoride and cyanide ions. The sensor, based on a BODIPY-coumarin platform, demonstrates a color change mechanism, where TBDPSCN group's deprotection triggers this change. This application underscores the potential of TBDPSCN in environmental monitoring and chemical analysis (Yanhua Yu et al., 2017).
Protective Group in Organic Synthesis The tert-butyldiphenylsilyl group is utilized as a protective group for primary amines. Its notable stability against various reagents and conditions, coupled with its smooth cleavage by mild acid, makes it an important tool in the synthesis and manipulation of complex organic molecules (Overman, Okazaki, & Mishra, 1986).
Ring Opening Reactions TBDPSCN is involved in ring-opening reactions of substituted cyclopropanes to form dihydrofurans. The silicon-assisted regioselective ring opening, retaining the silicon in the product, illustrates its significance in synthesizing specific organic structures (Yadav & Balamurugan, 2001).
Cyclization Reactions In organic chemistry, TBDPSCN facilitates intramolecular cyclizations involving allylsilane units and carbonyl groups. This process can result in either allylsilane terminated cyclization or an ene reaction, depending on the substrate's structure. This application highlights the versatility of TBDPSCN in synthetic strategies (Barbero, Castreño, Garcia, & Pulido, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[tert-butyl(diphenyl)silyl]formonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHNDMZEXWDAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393447 | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldiphenylsilyl cyanide | |
CAS RN |
145545-43-3 | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldiphenylsilyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



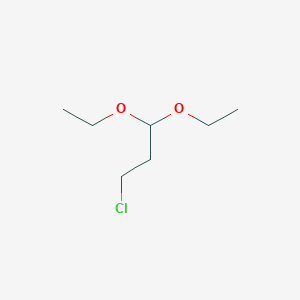
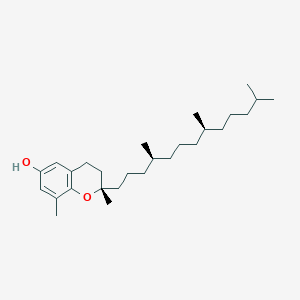
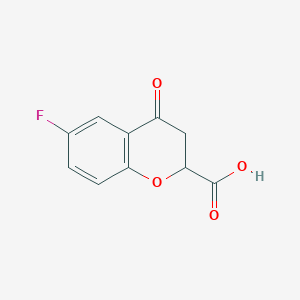
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)

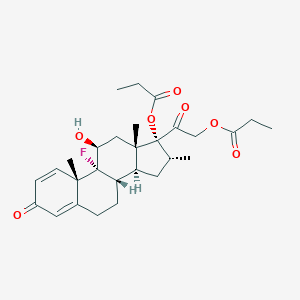
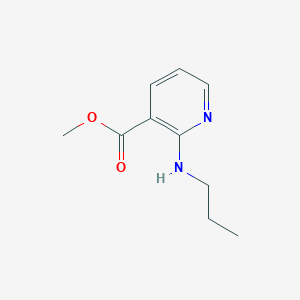
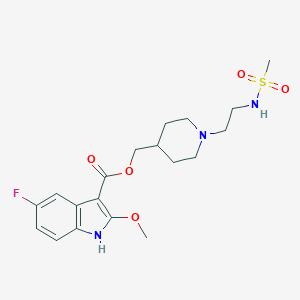
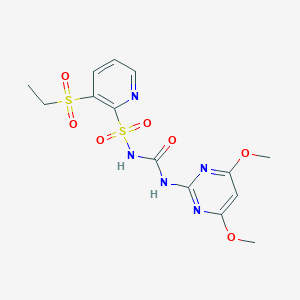
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
